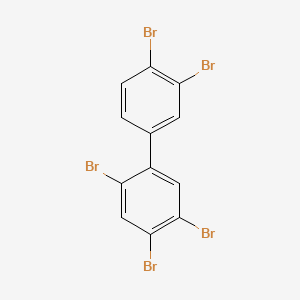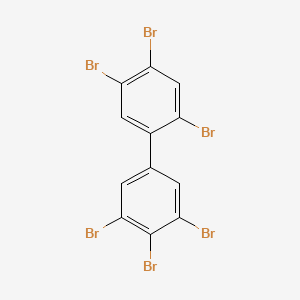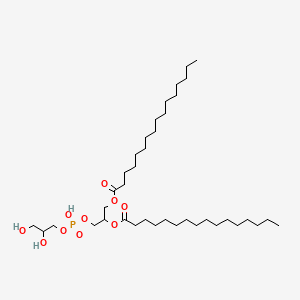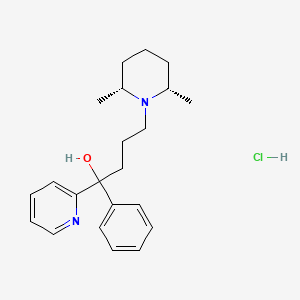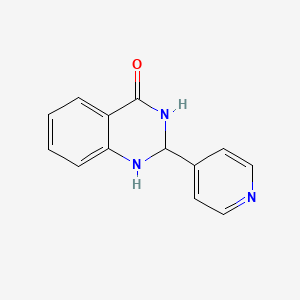
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
説明
“2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one” is a chemical compound with the formula C13H11N3O . It belongs to the class of quinazolines , which are compounds containing a quinoline moiety, a structure formed by the fusion of a benzene ring with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one” consists of a quinazolinone core with a pyridin-4-yl group attached . The compound has a net charge of 0, an average mass of 225.246, and a monoisotopic mass of 225.09021 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one” include a net charge of 0, an average mass of 225.246, and a monoisotopic mass of 225.09021 .科学的研究の応用
Therapeutic Potential of Imidazole Containing Compounds
Field
Pharmaceutical Chemistry
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Methods of Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial and Antiviral Activities of Pyridine Compounds
Application Summary
Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Methods of Application
The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Results or Outcomes
Pyridine compounds have shown significant antimicrobial and antiviral activities .
Use of 3,4-Dihydro-2(1H)-Pyridones as Building Blocks
Field
Organic Chemistry
Application Summary
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are extensively used as precursors in the synthesis of bioactive molecules .
Methods of Application
These compounds are used in the synthesis of various bioactive molecules such as elective α1a adrenergic receptors, Rho-kinase inhibitors, and P2X 7 receptor antagonists .
Results or Outcomes
These compounds have shown significant potential in the development of various bioactive molecules .
Synthesis and Biological Evaluation of Novel Derivatives
Application Summary
A novel compound was synthesized and evaluated for its immunosuppressive activity .
Methods of Application
The compound was synthesized and then evaluated for its immunosuppressive activity .
Results or Outcomes
The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of an immunosuppressant agent .
Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives
Application Summary
After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .
Methods of Application
The derivatives were synthesized and then evaluated toward a panel of protein kinases .
Results or Outcomes
The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
特性
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLICPSSNGCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349488 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
CAS RN |
15495-00-8 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



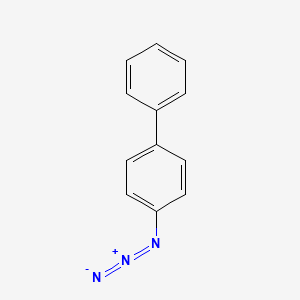
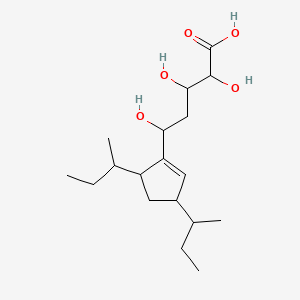
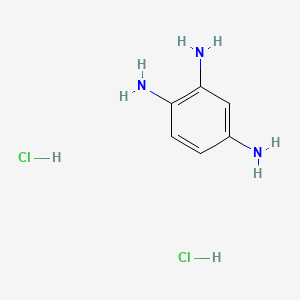
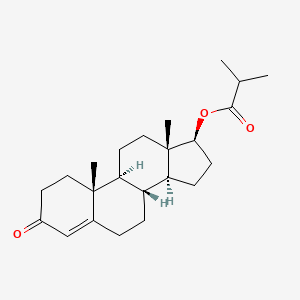
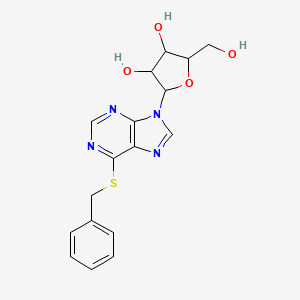
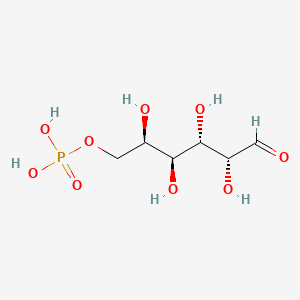
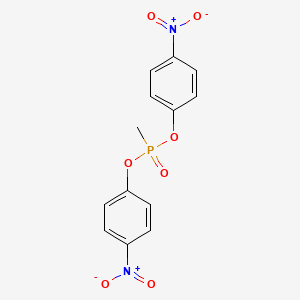
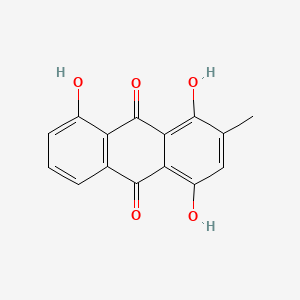
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)

